Antibiotic A-54556B
Overview
Description
A-54556B is an unusual depsipeptide isolated from Streptomyces hawaiiensis . It was discovered by researchers at Eli Lilly in 1985 . This antibiotic features a trienone side chain and is effective against both Gram-positive and Gram-negative bacteria, including MRSA .
Synthesis Analysis
The total synthesis of A-54556B has been reported . The assembly of the 16-membered depsipeptide core was accomplished via a pentafluorophenyl ester-based macrolactamization strategy . Late-stage amine deprotection was carried out under neutral conditions by employing a mild hydrogenolysis strategy .Molecular Structure Analysis
The molecular formula of A-54556B is C37H48N6O8 . Its formal name is N-[(2E,4E,6E)-1-oxo-2,4,6-octatrien-1-yl]-L-phenylalanyl-L-seryl-L-prolyl-N-methyl-L-alanyl-L-alanyl-L-proline, (6→2)-lactone .Chemical Reactions Analysis
A-54556B is soluble in organic solvents such as ethanol, methanol, DMSO, and dimethyl formamide . It is supplied as a powder and a stock solution may be made by dissolving the A-54556B in the solvent of choice .Physical And Chemical Properties Analysis
A-54556B is a beige powder with a molecular weight of 704.8 . .Scientific Research Applications
Environmental Impact and Fate
- Antibiotics, including A-54556B, significantly impact the environment. Studies have shown that veterinary antibiotics like A-54556B can accumulate in the environment, particularly in soil and water systems, posing risks to environmental and other bacteria (Kemper, 2008).
Mechanisms of Bacterial Resistance
- The development of bacterial resistance to antibiotics, including A-54556B, is a crucial area of research. The increasing bacterial resistance to antibiotics used in treating infections is a major challenge, emphasizing the need for understanding and combating this resistance (Anwar, Strap, & Costerton, 1992).
Antibiotic Resistance in Aquatic Environments
- A-54556B's presence in aquatic environments, particularly in Europe, has been extensively studied. Research indicates that the diffusion of antibiotics like A-54556B in natural water systems contributes to the development and spread of antibiotic resistance, posing a significant healthcare challenge (Carvalho & Santos, 2016).
Bioremediation and Ecotoxicity
- The pollution caused by antibiotics, including A-54556B, and their bioremediation is a significant area of study. Research focuses on the environmental sources of antibiotics, their degradation mechanisms, health effects, and bacterial resistance mechanisms (Kumar et al., 2019).
Alternatives to Antibiotics
- The search for alternatives to antibiotics like A-54556B has gained momentum in scientific research, especially considering the issue of antibiotic resistance. Research is exploring new technologies and strategies for preventing and treating diseases without relying on traditional antibiotics (Seal et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O8/c1-5-6-7-8-12-19-31(44)39-27(22-26-15-10-9-11-16-26)33(46)40-28-23-51-37(50)30-18-14-21-43(30)34(47)24(2)38-32(45)25(3)41(4)36(49)29-17-13-20-42(29)35(28)48/h5-12,15-16,19,24-25,27-30H,13-14,17-18,20-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/b6-5+,8-7+,19-12+/t24-,25-,27-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDXSUFDIAGURI-YTFXDNJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CCCN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2COC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H]4CCCN4C2=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antibiotic A-54556B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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